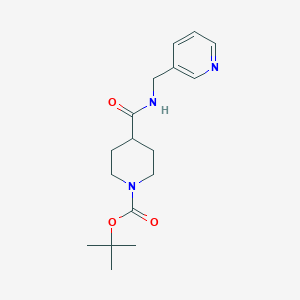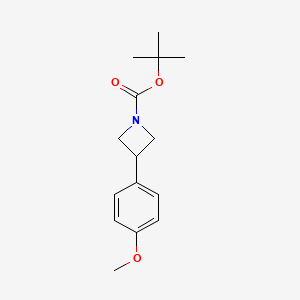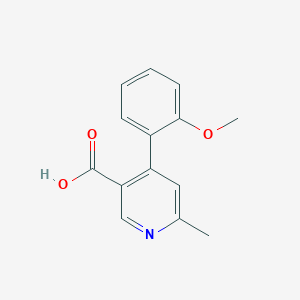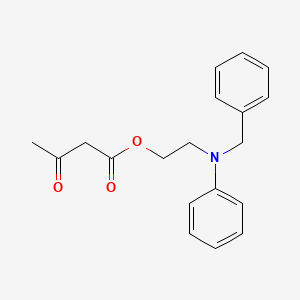
2-(Benzylphenylamino)ethyl acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylphenylamino)ethyl acetoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylphenylamino)ethyl acetoacetate typically involves the reaction of ethyl acetoacetate with benzylphenylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The general reaction scheme is as follows:
Formation of Enolate: Ethyl acetoacetate is deprotonated by sodium ethoxide to form an enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to the benzylphenylamine, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylphenylamino)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(Benzylphenylamino)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzylphenylamino)ethyl acetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester used in similar synthetic applications.
Methyl acetoacetate: Another β-keto ester with similar reactivity but different physical properties.
Diethyl malonate: Used in malonic ester synthesis, similar to acetoacetic ester synthesis.
Uniqueness
2-(Benzylphenylamino)ethyl acetoacetate is unique due to the presence of the benzylphenylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(N-benzylanilino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C19H21NO3/c1-16(21)14-19(22)23-13-12-20(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |
Clave InChI |
HJMWPPKSBZIXHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



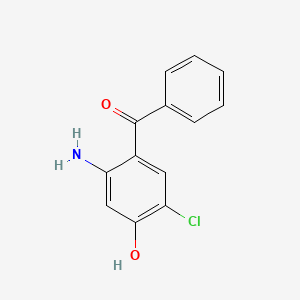
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
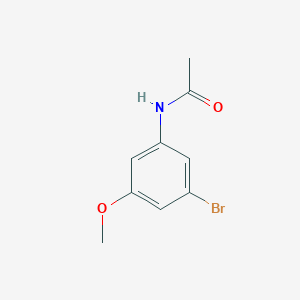

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
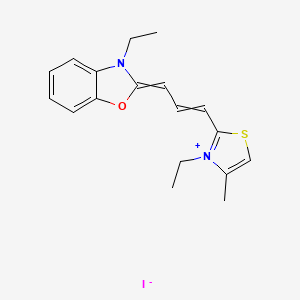
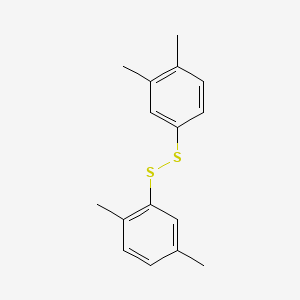
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
